molecular formula C12H12ClNO3S3 B2907780 N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide CAS No. 2034570-80-2

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B2907780
CAS No.: 2034570-80-2
M. Wt: 349.86
InChI Key: YNTLCBQQSVVFQF-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide is a sulfonamide derivative featuring a 5-chlorothiophene core linked to a 5-acetylthiophen-2-yl ethyl group. This compound’s structure combines electron-withdrawing (chloro) and electron-donating (acetyl) substituents, which may influence its electronic properties, solubility, and biological interactions. Sulfonamides are known for diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-5-chlorothiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S3/c1-8(15)10-3-2-9(18-10)6-7-14-20(16,17)12-5-4-11(13)19-12/h2-5,14H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTLCBQQSVVFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps:

    Formation of 5-acetylthiophene-2-yl: This can be achieved by acetylation of thiophene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Alkylation: The 5-acetylthiophene-2-yl is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

    Chlorination: The resulting compound is chlorinated using a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position of the thiophene ring.

    Sulfonamide Formation: Finally, the chlorinated compound is reacted with a sulfonamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The chlorine atom in the thiophene ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide, often with the aid of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted thiophene derivatives.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel thiophene-based compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its sulfonamide moiety which is known to exhibit various pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

  • Structure : Features a benzenesulfonamide core with 5-chloro and 2-methoxy substituents on the phenyl ring.
  • Biological Activity : Exhibits anti-convulsant, anti-malarial, and anti-hypertensive properties due to sulfonamide’s interaction with enzymes like carbonic anhydrase .

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33)

  • Structure : Combines a 5-chlorothiophene sulfonamide with an indole-acetamide scaffold.
  • Synthesis : Synthesized via coupling of indole-acetic acid and 5-chlorothiophene-2-sulfonamide (39% yield) .
  • Key Difference : The indole moiety enhances steric bulk and may improve binding to cyclooxygenase (COX) or other inflammatory targets, unlike the acetylthiophene group in the target compound.

N-((5-Chlorothiophen-2-yl)sulfonyl)-5-methylhex-4-enamide

  • Structure : Contains a 5-chlorothiophene sulfonamide linked to an alkenamide chain.
  • Synthesis: Achieved 65% yield via coupling of 5-chlorothiophene-2-sulfonamide and 5-methylhex-4-enoic acid .

H-Series Sulfonamide Inhibitors (e.g., H-7, H-8, H-89)

  • Structure: Isoquinoline sulfonamides with variable aminoethyl substituents .
  • Biological Activity : Potent protein kinase inhibitors (e.g., protein kinase A and G).
  • Key Difference: The thiophene-based scaffold in the target compound may offer distinct electronic profiles compared to isoquinoline, affecting kinase selectivity.

Tabulated Comparison of Key Features

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield
N-(2-(5-Acetylthiophen-2-yl)ethyl)-5-chloro-thiophene-2-sulfonamide Thiophene sulfonamide 5-Chloro, 5-acetylthiophen-ethyl Inferred: Enzyme inhibition N/A
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Benzenesulfonamide 5-Chloro, 2-methoxy Anti-convulsant, anti-malarial N/A
Compound 33 Indole-acetamide 4-Chlorobenzoyl, 5-methoxy COX inhibition (hypothesized) 39%
N-((5-Chlorothiophen-2-yl)sulfonyl)-5-methylhex-4-enamide Thiophene sulfonamide Alkenamide chain Inferred: Enhanced permeability 65%
H-89 Isoquinoline sulfonamide p-Bromocinnamylaminoethyl Protein kinase A inhibition N/A

Mechanistic and Pharmacological Insights

  • Steric and Solubility Factors : The acetylthiophen-ethyl group in the target compound may balance hydrophobicity and hydrogen-bonding capacity, unlike bulkier indole (Compound 33) or alkenamide () substituents.
  • Synthetic Accessibility : Coupling reactions (e.g., amide bond formation) are common for sulfonamide derivatives, with yields ranging from 39–65% depending on steric hindrance .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and other pharmacological implications.

The compound is characterized by the following chemical properties:

PropertyValue
Common Name This compound
CAS Number 2034570-80-2
Molecular Formula C₁₂H₁₂ClN₁O₃S₃
Molecular Weight 349.9 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial applications.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene sulfonamides possess significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy
In vitro studies have evaluated the cytotoxic effects of similar compounds on human cancer cell lines such as HeLa (cervical cancer), BxPC-3 (pancreatic cancer), and RD (rhabdomyosarcoma). The results indicated that these compounds exhibited concentration-dependent inhibitory effects, with IC50 values indicating potent antiproliferative activity.

Cell LineIC50 Value (μM)
HeLa1.4
BxPC-30.50
RD16.2

The selectivity index (SI), which measures the therapeutic window of these compounds, was found to be greater than 3 for several derivatives, suggesting their potential as effective anticancer agents while minimizing toxicity to normal cells.

2. Antimicrobial Activity

The compound also demonstrates promising antibacterial and antifungal properties. Studies have shown that thiophene derivatives can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening
In an evaluation of antimicrobial activity, the compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that this compound could be developed as a novel antimicrobial agent.

The biological activity of this compound is likely attributed to its ability to interact with cellular targets involved in proliferation and survival pathways in cancer cells, as well as its capacity to disrupt bacterial cell wall synthesis or function.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with enzymes involved in cancer metabolism and bacterial resistance mechanisms.

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